molecular formula C11H17F2NO2 B6236815 tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2680528-57-6

tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6236815
CAS No.: 2680528-57-6
M. Wt: 233.3
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Description

tert-Butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the 2-azabicyclo[2.1.1]hexane core. This can be achieved through a [2+2] cycloaddition reaction between an aziridine and an alkene under high-pressure conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction. This step often employs difluoromethylating agents such as difluoromethyl iodide (CF₂HI) in the presence of a base like potassium carbonate (K₂CO₃).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones.

    Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, replacing one or both fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Difluoromethyl ketones.

    Reduction: Ring-opened amines or alcohols.

    Substitution: Azides or thioethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a building block for the construction of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in drug discovery. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for designing new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders and infectious diseases. Its bicyclic structure may interact uniquely with biological targets, offering new therapeutic avenues.

Industry

In the chemical industry, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-Butyl 1-(methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-Butyl 1-(chloromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness

Compared to its analogs, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate offers a unique balance of stability and reactivity. The presence of the difluoromethyl group provides distinct electronic and steric properties, enhancing its potential in various applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

2680528-57-6

Molecular Formula

C11H17F2NO2

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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